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molecular formula C27H26N2O B8561996 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide CAS No. 920302-54-1

9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carboxamide

Cat. No. B8561996
M. Wt: 394.5 g/mol
InChI Key: OBBPIWXGASAMQC-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

The 5-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid amide and (4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride (example 70, step 1) are reacted in the same manner and similar yield as example 1, step 3.11H NMR (400 MHz, d6-DMSO) δ 11.60 (s, 1H), 7.83 (m, 2H), 7.70 (d, J=8.3 Hz, 1H), 7.59 (m, 3H), 7.27-7.35 (m, 4H), 3.05 (m, 2H), 2.96 (m, 2H), 2.62 (m, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.92 (m, 3H); LC/MS calculated for [M+H]+ C27H27N2O: 395.5, found: 395.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([NH2:14])=[O:13])[CH:5]=[CH:4][C:3]1=2.Cl.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([NH:32]N)[CH:27]=2)=[CH:22][CH:21]=1)[CH2:17][CH2:18][CH3:19]>>[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:27]=[C:28]3[C:29]([C:11]4[CH2:10][CH2:9][C:8]5[CH:7]=[C:6]([C:12]([NH2:14])=[O:13])[CH:5]=[CH:4][C:3]=5[C:2]=4[NH:32]3)=[CH:30][CH:31]=2)=[CH:22][CH:21]=1)[CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)N
Name
(4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C1=CC=C(C=C1)C1=CC(=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
similar yield as example 1, step 3.11H NMR (400 MHz, d6-DMSO) δ 11.60 (s, 1H), 7.83 (m, 2H), 7.70 (d, J=8.3 Hz, 1H), 7.59 (m, 3H), 7.27-7.35 (m, 4H), 3.05 (m, 2H), 2.96 (m, 2H), 2.62 (m, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.92 (m, 3H)

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=CC=C(C=C1)C1=CC=C2C=3CCC4=C(C3NC2=C1)C=CC(=C4)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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